6-(Methylsulfamoyl)pyridine-3-carboxylic acid
Description
6-(Methylsulfamoyl)pyridine-3-carboxylic acid (CAS 1334486-38-2) is a pyridine derivative with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.21 g/mol . Its structure features a pyridine ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 6-position with a methylsulfamoyl group (-SO₂NHCH₃). The sulfamoyl moiety introduces strong electron-withdrawing properties, which may influence acidity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
6-(methylsulfamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)6-3-2-5(4-9-6)7(10)11/h2-4,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRTUHRHKDLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-(Methylsulfamoyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Methylsulfamoyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-(Methylsulfamoyl)pyridine-3-carboxylic acid and analogous pyridine-3-carboxylic acid derivatives:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups
- The methylsulfamoyl group (-SO₂NHCH₃) in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to derivatives like 6-(methylcarbamoyl)pyridine-3-carboxylic acid (-CONHCH₃), where the carbamoyl group is less electron-withdrawing .
- Ethylsulfanyl (-S-C₂H₅) in CID 819425 is electron-donating, reducing acidity and enhancing lipid solubility .
Pharmacokinetic Implications
- Methylsulfamoyl and sulfonamide groups generally improve aqueous solubility but may reduce blood-brain barrier penetration. In contrast, ethylsulfanyl (CID 819425) and phenoxy (CAS 1036553-73-7) groups increase lipophilicity, favoring passive diffusion .
Biological Activity
6-(Methylsulfamoyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfamoyl group and a carboxylic acid functional group, which may contribute to its interaction with biological systems.
- IUPAC Name : this compound
- CAS Number : 1334486-38-2
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 218.24 g/mol
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The carboxylic acid group may interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The compound could bind to specific receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties, suggesting a need for investigation in this area.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicate that while some related compounds exhibited significant antibacterial and antifungal activity, this particular compound showed limited effectiveness against standard pathogens in disk diffusion assays .
Case Study: Synthesis and Evaluation
A detailed study involved synthesizing several pyridine derivatives and evaluating their biological activities. The synthesized compounds were tested against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., Candida albicans). The results highlighted that:
- None of the tested compounds, including this compound, demonstrated significant antibacterial or antifungal activity at the concentrations tested.
- However, structural modifications led to some derivatives exhibiting improved biological profiles, indicating that further optimization could enhance activity .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Notes |
|---|---|---|---|
| This compound | Limited | Limited | Further modifications needed for efficacy |
| Pyridine derivative A | Moderate | High | Effective against E. coli |
| Pyridine derivative B | High | Moderate | Effective against both bacterial and fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
